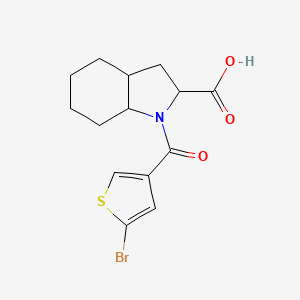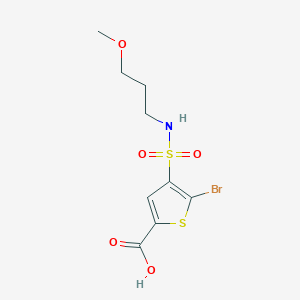![molecular formula C8H13N3O4S B7541318 4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7541318.png)
4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid, also known as MSBA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MSBA is a sulfonamide-based compound that has been found to exhibit anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of 4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects through the inhibition of specific enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound can exert a range of biochemical and physiological effects. For example, this compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Other studies have suggested that this compound may have antioxidant properties, which could contribute to its anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid for lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. Additionally, this compound has been found to exhibit low toxicity, making it a relatively safe compound to work with. However, one limitation of this compound is its poor water solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research involving 4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential molecular targets for its therapeutic effects. Other potential future directions for research involving this compound include exploring its potential use as an antioxidant and investigating its effects on other signaling pathways involved in inflammation and cancer cell growth.
Conclusion
In conclusion, this compound is a sulfonamide-based compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory and anti-cancer properties, and its relatively simple synthesis method and low toxicity make it a promising candidate for further research. While there are still many unanswered questions regarding the mechanism of action and potential therapeutic applications of this compound, ongoing research is likely to shed further light on its potential uses in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid involves the reaction between 4-(1-methyl-1H-pyrazol-4-yl)benzenesulfonyl chloride and butanoic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white solid.
Aplicaciones Científicas De Investigación
4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid has been extensively studied for its potential therapeutic applications. In particular, this compound has been found to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Additionally, this compound has been shown to have anti-cancer properties, with studies suggesting that it may inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
4-[(1-methylpyrazol-4-yl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S/c1-11-6-7(5-9-11)16(14,15)10-4-2-3-8(12)13/h5-6,10H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLABOCCTYHFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541237.png)
![1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541249.png)

![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7541265.png)
![1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541268.png)

![2-(2-bromophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541275.png)


![4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid](/img/structure/B7541302.png)
![1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid](/img/structure/B7541308.png)
![3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid](/img/structure/B7541312.png)

